molecular formula C18H26N4O4 B13309136 N,n',n'',n'''-tetraacryloyltriethylenetetramine

N,n',n'',n'''-tetraacryloyltriethylenetetramine

Cat. No.: B13309136
M. Wt: 362.4 g/mol
InChI Key: GNFXXOXPTLWYGG-UHFFFAOYSA-N
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Description

N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine is a multi-functional acrylamide monomer known for its high reactivity and versatility in various chemical applications. This compound is characterized by its ability to form cross-linked polymer networks, making it valuable in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine can be synthesized through an aza-Michael addition reaction. This involves reacting the multi-functional acrylamide with hexamethylene diamine in water without the need for a catalyst . The reaction conditions, such as monomer concentration and temperature, significantly influence the morphology of the resulting porous structures.

Industrial Production Methods: In industrial settings, the production of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Radical Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to facilitate the formation of free radicals.

    Michael Addition Reaction: This reaction can be carried out in the presence of bases such as sodium hydroxide or potassium carbonate, which act as catalysts.

Major Products: The major products formed from these reactions are cross-linked polymer networks, which exhibit enhanced mechanical properties and stability.

Mechanism of Action

The mechanism of action of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine involves its ability to form cross-linked networks through radical polymerization and Michael addition reactions. These reactions result in the formation of stable polymeric structures that exhibit enhanced mechanical properties and resistance to degradation . The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals.

Comparison with Similar Compounds

Uniqueness: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine stands out due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring materials with superior mechanical properties and stability .

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-[prop-2-enoyl-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]amino]ethyl]prop-2-enamide

InChI

InChI=1S/C18H26N4O4/c1-5-15(23)19-9-11-21(17(25)7-3)13-14-22(18(26)8-4)12-10-20-16(24)6-2/h5-8H,1-4,9-14H2,(H,19,23)(H,20,24)

InChI Key

GNFXXOXPTLWYGG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCN(CCN(CCNC(=O)C=C)C(=O)C=C)C(=O)C=C

Origin of Product

United States

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